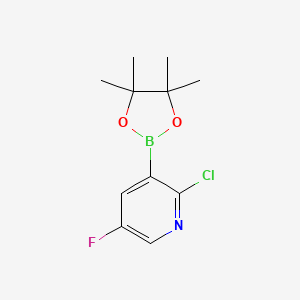
2-クロロ-5-フルオロ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
説明
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is an organoboron compound that features a pyridine ring substituted with chloro, fluoro, and dioxaborolan groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its boronic ester functionality.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
この化合物は、主に鈴木・宮浦クロスカップリング反応 で用いられます。これらの反応は、医薬品、ポリマー、および複雑な有機分子の合成における必須ステップである炭素-炭素結合の形成において重要な役割を果たします。この化合物中のジオキサボロラン基の存在は、ボロン原子がカップリングパートナーに転移することを促進し、これらの反応における貴重な試薬となっています。
有機発光ダイオード (OLED) の開発
研究者は、この化合物をOLED の開発に用いています。ピリジン部分は、OLEDの発光層を形成する共役系の一部になる可能性があります。その電子を移動させる能力と安定な発光錯体を形成する能力は、これらのデバイスの効率と寿命にとって重要です。
医薬品研究
医薬品研究では、この化合物はさまざまな薬物分子 の合成における中間体として役立ちます。その構造により、薬物分子にフッ素原子を導入することができ、代謝安定性やバイオアベイラビリティなど、薬物の特性を大幅に変更することができます。
農薬合成
この化合物は、農薬 の合成においても重要です。クロロおよびフルオロ置換基は、除草剤や殺虫剤の分子構造に戦略的に配置することにより、標的種に対するその活性と選択性を向上させることができます。
材料科学
材料科学では、この化合物は新しいポリマー を作成するために使用されます。ボロン含有部分は架橋剤として作用し、熱安定性や難燃性などのユニークな特性を持つポリマーにつながります。
触媒設計
最後に、これは触媒設計 に適用されます。この化合物は、さまざまな化学反応で使用される遷移金属触媒のための配位子になる可能性があります。ピリジン環は金属に配位することができ、触媒の活性と選択性に影響を与えます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-
生物活性
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1492890-58-0) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₁H₁₄BClFNO₂
- Molecular Weight : 257.5 g/mol
- IUPAC Name : 2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Purity : ≥95% .
Anticancer Properties
Recent studies have indicated that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that similar pyridine derivatives showed IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells and MDA-MB-231 cells. These values indicate a promising potential for 2-chloro-5-fluoro derivatives in cancer therapy .
The biological activity of 2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine may be attributed to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the safety and efficacy of new compounds:
- Safety Profile : Preliminary toxicity assessments indicate that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of 2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves several steps:
- Formation of the Dioxaborolane Ring : Utilizing boron chemistry to create stable dioxaborolane intermediates.
- Chlorination and Fluorination : Selective halogenation to introduce chlorine and fluorine at specific positions on the pyridine ring.
特性
IUPAC Name |
2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSAYIOMVWEJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















